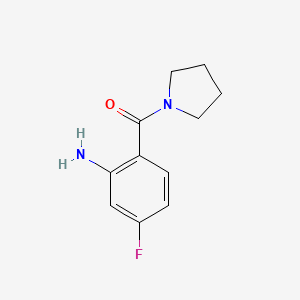
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide is an organic compound that features a sulfonamide group, a fluorine atom, and an aminomethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The amino group is further reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
tert-Butylation: Finally, the compound is tert-butylated using tert-butyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The sulfonamide group can be reduced to a thiol group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonamide group can interact with other functional groups through electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(aminomethyl)benzoic acid: Similar structure but lacks the fluorine atom and tert-butyl group.
4-(aminomethyl)-N-tert-butylbenzenesulfonamide: Similar structure but lacks the fluorine atom.
4-(aminomethyl)-2-fluorobenzenesulfonamide: Similar structure but lacks the tert-butyl group.
Uniqueness
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide is unique due to the presence of both the fluorine atom and the tert-butyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the tert-butyl group can provide steric hindrance, affecting its interaction with molecular targets.
特性
分子式 |
C11H17FN2O2S |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
4-(aminomethyl)-N-tert-butyl-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H17FN2O2S/c1-11(2,3)14-17(15,16)10-5-4-8(7-13)6-9(10)12/h4-6,14H,7,13H2,1-3H3 |
InChIキー |
JGZHMLWFDFEYJA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)CN)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,6-Difluorophenyl)-3-(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B8615911.png)







![5-chlorofuro[2,3-c]pyridin-3(2H)-one](/img/structure/B8615983.png)
![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B8615990.png)



